molecular formula C15H14O B1139734 (R)-1-(9H-Fluoren-9-yl)ethanol CAS No. 107474-78-2

(R)-1-(9H-Fluoren-9-yl)ethanol

Cat. No.: B1139734
CAS No.: 107474-78-2
M. Wt: 210.27106
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(9H-Fluoren-9-yl)ethanol is a chiral alcohol derived from fluorene It is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(9H-Fluoren-9-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(9H-Fluoren-9-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of ®-1-(9H-Fluoren-9-yl)ethanol may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The choice of method depends on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

®-1-(9H-Fluoren-9-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ®-1-(9H-Fluoren-9-yl)ethanone.

    Reduction: Formation of ®-1-(9H-Fluoren-9-yl)ethane.

    Substitution: Formation of various substituted fluorenes depending on the reagent used.

Scientific Research Applications

Chemistry

®-1-(9H-Fluoren-9-yl)ethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, ®-1-(9H-Fluoren-9-yl)ethanol can be used as a probe to study enzyme-substrate interactions and chiral recognition processes.

Medicine

Industry

In the industrial sector, ®-1-(9H-Fluoren-9-yl)ethanol can be used in the production of advanced materials and as a precursor for the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism by which ®-1-(9H-Fluoren-9-yl)ethanol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(9H-Fluoren-9-yl)ethanol
  • 1-(9H-Fluoren-9-yl)ethanone
  • 1-(9H-Fluoren-9-yl)ethane

Uniqueness

®-1-(9H-Fluoren-9-yl)ethanol is unique due to its chiral nature and the presence of the fluorene moiety. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications.

Properties

IUPAC Name

(1R)-1-(9H-fluoren-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDFPXLCCWBIS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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